molecular formula C18H15FN4S B2616458 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-31-8

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2616458
CAS RN: 852143-31-8
M. Wt: 338.4
InChI Key: MKECDNNCRQTUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound that has shown great potential in scientific research. This compound is a member of the 1H-indole family, which has been extensively studied due to its various biological activities.

Mechanism of Action

The mechanism of action of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells. For example, in cancer cells, this compound has been shown to inhibit the activity of specific enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting specific inflammatory mediators, and inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing harm to the cells. However, one limitation is the lack of information on the compound's stability in various conditions, which may affect its biological activity.

Future Directions

There are several future directions for research on 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole. One direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties in more detail and explore its use in treating inflammatory diseases. Additionally, further research is needed to determine the compound's mechanism of action and its potential as a drug candidate.

Synthesis Methods

The synthesis of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 4-methyl-1H-indole-3-carbaldehyde, 2-fluorobenzyl mercaptan, and 5-amino-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent such as DMF or DMSO at an elevated temperature. The resulting compound is purified using column chromatography or recrystallization.

Scientific Research Applications

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various disease models. Additionally, it has been studied for its antibacterial properties and has shown activity against various bacterial strains.

properties

IUPAC Name

3-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECDNNCRQTUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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